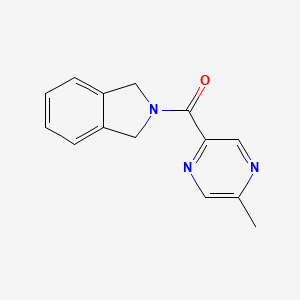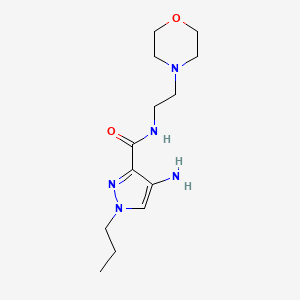
5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a useful research chemical . It has an empirical formula of C7H10N2O2S and a molecular weight of 186.23 .
Molecular Structure Analysis
The SMILES string for “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is CC(S1)=C(CC(OC)=O)N=C1N . This provides a textual representation of the compound’s structure.
Physical And Chemical Properties Analysis
“Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a solid at room temperature . It has a molecular weight of 186.23 .
Scientific Research Applications
Protection of Amines and Acids : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, related to the structure of interest, has been found useful in protecting amines, alcohols, thiols, and carboxylic acids. This group is extremely stable in acidic media and offers an adaptable protecting group, particularly valuable in peptide chemistry (Pless, 1976).
Antioxidant Activity : Compounds with a structure similar to 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one, specifically 2-amino-5-alkylidenethiazol-4-ones, have demonstrated significant antioxidant activity. This was observed in a study of lipid peroxidation inhibition, where compounds containing an indol-3-ylmethylene group showed inhibitory effects higher than 60% (Zvezdanović et al., 2014).
Antimicrobial and Anti-Inflammatory Properties : Some derivatives of 2-amino-5-alkylidenethiazol-4-ones have been found to inhibit xanthine oxidase and exhibit anti-inflammatory effects on human mononuclear cells. These compounds align with the 'Rule of Five,' indicating good solubility and permeability, which is important for drug development (Smelcerovic et al., 2015).
Photodynamic Therapy for Cancer Treatment : A zinc phthalocyanine derivative, which shares structural similarities with the compound , has been synthesized and found to have high singlet oxygen quantum yield. This property is very important for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Acetylcholinesterase Inhibition : A series of thiazolidine-2-imines, synthesized through a one-pot four-component strategy, demonstrated strong acetylcholinesterase inhibitory activity. This finding is significant for potential applications in treating neurodegenerative diseases like Alzheimer's (Shehzadi et al., 2019).
Safety and Hazards
“Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” has been classified as Acute Tox. 4 Oral, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 . Precautionary statements include P301 + P312 + P330 .
properties
IUPAC Name |
5-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-11(15-12(13)17-6)7-2-3-9-8(4-7)5-10(16)14-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABMBOTZBWCROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile](/img/structure/B2562538.png)


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)

![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)




![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)


![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)